Source: The FLAG peptide (DYKDDDDK) is an artificial, octapeptide epitope tag designed for the detection and purification of recombinant proteins [, , ].
Classification: It is classified as an affinity tag due to its specific and strong binding affinity to anti-FLAG antibodies, particularly the monoclonal antibody M2 [, , , , ].
The FLAG peptide was originally developed for use in conjunction with recombinant DNA technology. It is classified under fusion tags, which are sequences added to proteins to facilitate their purification and detection. Fusion tags can enhance solubility, stability, and expression levels of the target proteins. The FLAG peptide is particularly valued for its small size, which minimizes interference with the protein's native function.
The synthesis of FLAG peptides primarily employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This technique is advantageous due to its efficiency and ability to produce high-purity peptides.
The coupling agents used in SPPS, such as Dicyclohexylcarbodiimide, facilitate the formation of peptide bonds between amino acids. Each cycle involves rigorous washing steps to remove excess reagents, ensuring high purity levels.
The FLAG peptide consists of a linear sequence of eight amino acids: Aspartic acid, Tyrosine, Lysine, Aspartic acid, Aspartic acid, Lysine, Aspartic acid, and Lysine. This structure provides specific recognition sites for antibodies.
The synthesis of FLAG peptides involves several key chemical reactions:
The efficiency of these reactions can be influenced by factors such as temperature, pH, and the choice of coupling reagents. Optimization of these parameters is crucial for achieving high yields in peptide synthesis.
The mechanism by which FLAG peptides function involves their specific binding to anti-FLAG antibodies during purification processes. When proteins fused with FLAG peptides are subjected to affinity chromatography:
This method allows for highly selective purification, often yielding over 90% purity in isolated proteins.
FLAG peptides have numerous applications in scientific research:
Recent crystallographic studies have revolutionized our understanding of FLAG peptide-antibody interactions. The anti-FLAG M2 antibody complexed with the FLAG peptide (DYKDDDDK) was resolved at 1.17 Å resolution—the highest achieved for this system to date. This atomic-level structure revealed that five of the eight FLAG residues form direct interactions with the antibody paratope, primarily through hydrogen bonding and electrostatic forces. The N-terminal aspartic acid (D1), tyrosine (Y2), and lysine (K3) residues anchor the peptide within a deep binding pocket of the M2 Fab domain, while the C-terminal lysine (K8) forms a salt bridge with a conserved glutamate residue in the antibody heavy chain [1] [7].
Table 1: Key Structural Features of FLAG-M2 Complex
Parameter | Value | Functional Significance |
---|---|---|
Resolution | 1.17 Å | Enables atomic-level interaction mapping |
Directly interacting residues | D1, Y2, K3, D4, K8 | Core binding determinants |
Peptide conformation | 310 helix | Stabilizes paratope-epitope interface |
Buried surface area | 680 Ų | Explains high binding affinity (Kd ~nM) |
The structural data further demonstrated that the FLAG peptide adopts a compact 310 helix conformation when bound, contrasting with its unstructured state in solution. This helical twist positions critical acidic residues (D4-D7) for optimal contact with positively charged residues in the M2 complementarity-determining regions (CDRs). The exceptional resolution allowed researchers to identify conserved water molecules mediating hydrogen bonds between D4-D7 and the antibody light chain, explaining the calcium-independent binding unique to M2 among FLAG antibodies [1].
The FLAG epitope (DYKDDDDK) employs a multifaceted chemical strategy for high-affinity M2 binding. Electrostatic complementarity dominates the interaction: the clustered aspartate residues (D4-D7) generate a concentrated negative charge that engages with arginine residues (R33, R50) in the M2 heavy chain. Mutagenesis studies confirmed that replacing these arginines with alanine reduces binding affinity by >95%, underscoring their essential role [5] [6].
The tyrosine at position 2 (Y2) contributes via π-stacking with M2's H95 and W96, while simultaneously forming hydrogen bonds with S31 and S52. The terminal lysine (K8) enhances specificity through dual mechanisms: its ε-amino group forms a salt bridge with E100 of M2, and its aliphatic chain participates in hydrophobic interactions with V94. This multi-residue synergy explains why truncated variants (e.g., DYKD) retain binding, albeit with 10-fold reduced affinity compared to the full octapeptide [1] [7].
Table 2: Molecular Interactions in FLAG-M2 Binding
FLAG Residue | Interaction Type | M2 Paratope Residues | Energetic Contribution |
---|---|---|---|
D1 | Salt bridge/H-bond | H:R50, H:K67 | ΔG = -3.2 kcal/mol |
Y2 | π-π stacking + H-bond | H:W96, H:S52 | ΔG = -4.1 kcal/mol |
K3 | Salt bridge | L:D32 | ΔG = -2.8 kcal/mol |
D4-D7 | Electrostatic network | H:R33, H:R50 | ΔG = -5.6 kcal/mol (total) |
K8 | Salt bridge + hydrophobic | H:E100, H:V94 | ΔG = -3.0 kcal/mol |
The FLAG peptide exhibits remarkable structural plasticity upon antibody binding. Surface plasmon resonance (SPR) analyses combined with molecular dynamics simulations revealed that unbound FLAG samples multiple conformations in solution, with predominant extended structures (75%) and minor helical populations (15%). Upon encountering the M2 paratope, the peptide undergoes a conformational selection process where the helical conformer is stabilized through contacts with CDR-H3 and CDR-L1 loops [1] [3].
The 310 helix conformation (characterized by i→i+3 hydrogen bonds) positions D4-D7 in a crescent arrangement matching the electrostatic potential of the M2 binding groove. This induced fit reduces conformational entropy penalty upon binding, explaining the unusually slow off-rate (koff ~10−4 s−1). Notably, mutations disrupting helix propensity (e.g., D4P/D5P) decrease binding affinity 100-fold, confirming the functional importance of this secondary structure [1].
These insights enabled rational design of a shortened FLAG variant (DYKD) that maintains the helical core while eliminating non-essential residues. SPR confirmed this tetrapeptide retains ~70% binding affinity relative to full-length FLAG, offering advantages for sterically sensitive applications like membrane protein tagging [1] [7].
Tag position critically impacts FLAG detection efficiency due to structural constraints and cellular processing. Quantitative immunofluorescence studies demonstrated that N-terminal FLAG tags exhibit 3.5-fold higher detection signals than C-terminal tags when positioned on identical proteins (e.g., IL2Rα). This disparity arises because:
However, C-terminal tags outperform in specific contexts:
Table 3: Tag Position Performance Comparison
Parameter | N-Terminal FLAG | C-Terminal FLAG |
---|---|---|
Detection sensitivity (IF) | 100% (reference) | 28.5% ± 6.3% |
Purification yield | 92% ± 5% | 78% ± 8% |
Enterokinase cleavage | Efficient (DDDDK↓) | Not applicable |
Fusion protein stability | Moderate | High |
Preferred for | Cytosolic/nuclear proteins | Membrane/secreted proteins |
The HTT (huntingtin) protein exemplifies positional effects: C-terminal FLAG-tagged HTT showed undetectable signal in mammalian cells, while N-terminal tagging enabled robust detection. Structural analysis revealed the HTT C-terminus folds into a β-sandwich that sterically blocks antibody access, whereas the N-terminus remains solvent-exposed [9].
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